Differentiation via Structural Moiety: Diarylamine vs. Mono-Aryl Building Blocks
The target compound is structurally distinguished from the widely used 4-amino-3-(trifluoromethyl)benzonitrile (CAS 327-74-2) by the presence of a secondary aniline bridge, resulting in a diarylamine scaffold. This is not a potency difference but a fundamental structural divergence that dictates its application as an intermediate for specific pharmacophores. Where the mono-aryl intermediate has a molecular weight of 186.13 g/mol, the target compound's mass is 277.24 g/mol, reflecting the addition of a second benzonitrile ring via an amine linker . This pre-assembled diarylamine structure can eliminate 1-2 synthetic steps compared to using the smaller building block, which is a quantitative advantage in synthetic economy for routes targeting N-aryl-linked biphenyl structures.
| Evidence Dimension | Molecular Complexity / Synthetic Step Economy |
|---|---|
| Target Compound Data | Molecular Weight 277.24 g/mol; pre-formed diarylamine linkage |
| Comparator Or Baseline | 4-amino-3-(trifluoromethyl)benzonitrile (CAS 327-74-2); Molecular Weight 186.13 g/mol |
| Quantified Difference | Difference of +91.11 g/mol; estimated reduction of 1-2 synthetic coupling steps for targeted N-aryl structures |
| Conditions | Comparative structural analysis under standard synthetic planning conditions for bifunctional intermediates |
Why This Matters
For procurement managers, selecting the pre-formed diarylamine intermediate directly reduces step count, material costs, and yield losses associated with multi-step synthesis, providing a clear operational advantage over smaller, mono-aryl alternatives.
